molecular formula C18H22O2 B2585544 1-Adamantylmethyl benzoate CAS No. 38584-42-8

1-Adamantylmethyl benzoate

Cat. No. B2585544
CAS RN: 38584-42-8
M. Wt: 270.372
InChI Key: NBYUHRBKFIGMSD-UHFFFAOYSA-N
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Description

1-Adamantylmethyl benzoate is a chemical compound that contains 45 bonds in total, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aromatic ester .


Synthesis Analysis

The synthesis of 1-adamantylmethyl and adamantyl complexes of transition metals has been described. These include peralkyls, mixed complexes, and π-acid complexes . Another study discusses the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .


Molecular Structure Analysis

The molecular structure of this compound includes an adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .


Chemical Reactions Analysis

A bulky carboxylic acid bearing one 1-adamantylmethyl and two methyl substituents at the α-position is demonstrated to work as an efficient carboxylate ligand source in Pd-catalyzed intermolecular C (sp2)–H bond arylation reactions . Another study discusses the synthesis of unsaturated adamantane derivatives and their polymerization reactions .

Scientific Research Applications

Synthesis and Bioactivity

1-adamantylmethyl benzoate and its derivatives have been explored for their synthesis, structural characteristics, and potential bioactivities. For example, adamantyl-based ester derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, highlighting the compound's utility in drug design and development. These compounds exhibit significant bioactivity due to their unique adamantyl moiety, making them promising candidates for further pharmaceutical research (Chidan Kumar et al., 2015).

Material Science Applications

In the realm of material science, adamantyl derivatives have been utilized to modify the properties of polymers. For instance, aromatic polyamides containing the adamantyl moiety have been synthesized, demonstrating varied gas transport properties. This research indicates the potential of adamantane-based compounds in enhancing the functionality of polymeric materials for applications such as gas separation membranes (Bera et al., 2014).

Antimicrobial and Anti-Proliferative Properties

Further studies have investigated the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantane carbonyl moiety, revealing their potential antibacterial activity against Gram-positive bacteria and C. albicans, as well as cytotoxicity against human cancer cell lines. This underscores the versatility of adamantyl derivatives in developing new antimicrobial and anticancer agents (Pham et al., 2019).

Environmental Impacts and Degradation

Research on diamondoid naphthenic acids, including adamantane carboxylic acids, has shed light on their environmental impact and degradation products. These studies are crucial for understanding the ecological consequences of adamantane derivatives and developing strategies for mitigating their effects (Dissanayake et al., 2016).

Drug Design and Therapeutic Applications

Adamantyl-based compounds, due to their multifaceted properties, play a significant role in drug design, offering benefits such as enhanced drug stability, modulated reactivity, and improved pharmacokinetic and pharmacodynamic parameters. Their application spans neurological conditions, antiviral therapies, and treatments for type 2 diabetes, showcasing the broad therapeutic potential of these compounds (Liu et al., 2011).

Safety and Hazards

While specific safety data for 1-Adamantylmethyl benzoate is not available, similar compounds like 1-Adamantyl methyl ketone and Methyl benzoate have been classified as combustible liquids and harmful if swallowed .

Future Directions

The increasing complexity of compounds in recent supramolecular chemistry studies correlates with the need for versatile, synthetically available binding motifs (building blocks) with tunable supramolecular properties. The utilisation of a favoured 1-adamantylmethyl moiety in ammonium, imidazolium, and pyridinium salts is sometimes restricted by synthetic difficulties most likely related to the adamantane cage bulkiness .

properties

IUPAC Name

1-adamantylmethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYUHRBKFIGMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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